molecular formula C27H33FN4O4 B2600118 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide CAS No. 896360-67-1

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide

Cat. No. B2600118
CAS RN: 896360-67-1
M. Wt: 496.583
InChI Key: AXRQAKYEFMVICJ-UHFFFAOYSA-N
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Description

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide is a useful research compound. Its molecular formula is C27H33FN4O4 and its molecular weight is 496.583. The purity is usually 95%.
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Scientific Research Applications

Medical Imaging and Neurotransmitter Studies

  • PET Tracers for Serotonin Receptors : Compounds structurally related to the query have been developed as PET tracers for imaging serotonin 5-HT(1A) receptors, offering promising applications in diagnosing and understanding neuropsychiatric disorders (García et al., 2014). These tracers provide insights into the receptor distribution and function, critical for understanding various brain conditions.

Drug Design and Pharmacological Applications

  • Serotonin Receptor Antagonists : Analogous compounds have been explored as serotonin receptor antagonists, demonstrating high affinity and selectivity towards certain serotonin receptor subtypes. This research is foundational for developing new treatments for disorders related to serotonin dysregulation, such as depression and anxiety (Lang et al., 1999).

Understanding Neurotransmitter Systems

  • Alpha-Adrenergic Antagonism : Studies on compounds with similar structural features have shown alpha-adrenergic antagonist activity, providing a basis for developing treatments for conditions such as hypertension and certain types of heart failure (Mccall et al., 1982).

Sigma-1 Receptor Ligands:

  • Neuroprotective and Antidepressant Properties : Research on N-phenylpiperazine derivatives has highlighted their potential as sigma-1 receptor ligands, suggesting applications in neuroprotection and the treatment of depression. These studies are critical for drug development efforts aimed at targeting the sigma-1 receptor for therapeutic benefits (Moussa et al., 2010).

properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N'-cyclohexyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33FN4O4/c28-20-7-9-22(10-8-20)31-12-14-32(15-13-31)23(19-6-11-24-25(16-19)36-18-35-24)17-29-26(33)27(34)30-21-4-2-1-3-5-21/h6-11,16,21,23H,1-5,12-15,17-18H2,(H,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRQAKYEFMVICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-cyclohexyloxalamide

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